3-(2H-Tetrazol-2-YL)-1-adamantanamine

Description

Contextualization of Adamantane (B196018) Derivatives in Contemporary Drug Discovery

The adamantane moiety, a tricyclic hydrocarbon with a unique cage-like structure, has carved a significant niche in pharmaceutical development since the discovery of amantadine's antiviral properties in the 1960s. mdpi.com Its rigid and bulky three-dimensional structure provides a stable scaffold that can be precisely functionalized to interact with biological targets. researchgate.net A key attribute of the adamantane group is its pronounced lipophilicity, which can enhance a drug's ability to cross biological membranes, thereby improving its pharmacokinetic profile. mdpi.com

The incorporation of an adamantane "bullet" has been a successful strategy in developing drugs for a wide range of diseases. mdpi.com Initially recognized for their activity against the Influenza A virus by targeting the M2 proton channel, aminoadamantanes like amantadine (B194251) and rimantadine (B1662185) became foundational antiviral agents. mdpi.comnih.gov Beyond viral infections, the adamantane scaffold is central to drugs treating neurological disorders. Memantine, an adamantane derivative, is used in the treatment of Alzheimer's disease by acting as a non-competitive NMDA-receptor antagonist. mdpi.comactanaturae.ru The versatility of this moiety is further demonstrated by its presence in drugs for type 2 diabetes (Vildagliptin, Saxagliptin) and acne (Adapalene). researchgate.netactanaturae.ru The success of these compounds underscores the value of the adamantane core in creating metabolically stable and effective therapeutic agents. lifechemicals.com

Table 1: Examples of Clinically Used Adamantane Derivatives

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Amantadine | Antiviral, Parkinson's Disease | M2 proton channel inhibitor, NMDA receptor antagonist |

| Rimantadine | Antiviral | M2 proton channel inhibitor |

| Memantine | Alzheimer's Disease | Non-competitive NMDA-receptor antagonist |

| Vildagliptin | Type 2 Diabetes | DPP-4 inhibitor |

| Saxagliptin | Type 2 Diabetes | DPP-4 inhibitor |

| Adapalene | Acne Vulgaris | Retinoid receptor agonist |

Role and Significance of Tetrazole Moieties in Pharmaceutical Design

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is another privileged structure in medicinal chemistry. researchgate.net One of its most significant roles is as a bioisostere for the carboxylic acid group. researchgate.netnih.gov This substitution is a common strategy in drug design to improve a molecule's metabolic stability and pharmacokinetic properties. The tetrazole ring is less prone to metabolic reduction than a carboxylic acid and its acidic nature can be fine-tuned by substitution, allowing for optimized interactions with biological targets. bioworld.comnih.gov

This moiety's ability to participate in various noncovalent interactions, including hydrogen bonding and metal chelation, makes it a versatile component in designing potent and selective drugs. nih.govnih.gov The World Health Organization has recognized the tetrazole ring as an important descriptor in drug design. researchgate.net Its presence is found in a number of blockbuster drugs across different therapeutic areas. For instance, the angiotensin II receptor blockers Losartan, Valsartan, and Irbesartan, used to treat hypertension, all feature a critical tetrazole group that mimics the binding of a carboxylate. tandfonline.com In the realm of antibiotics, drugs like Ceftezole contain a tetrazole ring, contributing to their antibacterial efficacy. tandfonline.com The inclusion of this heterocycle can enhance potency, improve bioavailability, and reduce side effects, making it a cornerstone of modern pharmaceutical design. researchgate.net

Table 2: Selected Marketed Drugs Containing a Tetrazole Moiety

| Drug Name | Therapeutic Area | Primary Function of Tetrazole Moiety |

|---|---|---|

| Losartan | Antihypertensive | Carboxylic acid bioisostere, Angiotensin II receptor binding |

| Valsartan | Antihypertensive | Carboxylic acid bioisostere, Angiotensin II receptor binding |

| Irbesartan | Antihypertensive | Carboxylic acid bioisostere, Angiotensin II receptor binding |

| Candesartan | Antihypertensive | Carboxylic acid bioisostere, Angiotensin II receptor binding |

| Ceftezole | Antibiotic | Contributes to antibacterial activity and stability |

| Letrozole | Anticancer (Breast) | Aromatase inhibitor |

Overview of 3-(2H-Tetrazol-2-YL)-1-adamantanamine: A Hybrid Pharmacophore

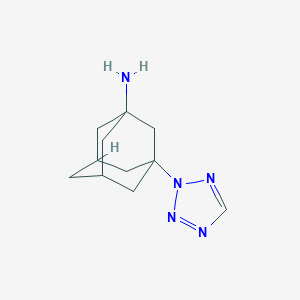

The compound this compound, identified by identifiers such as CHEMBL1198585 and CAS number 915922-22-4, represents a sophisticated example of a hybrid pharmacophore. mdpi.com Its structure consists of an adamantane skeleton with an amino group at a bridgehead position (position 1) and a tetrazole ring attached at another (position 3). mdpi.com This design strategically combines the beneficial properties of both the adamantane and tetrazole moieties into a single molecule.

The adamantane core provides a rigid, lipophilic framework ideal for hydrophobic interactions with target proteins, while the amino group offers a site for polar interactions like hydrogen bonding, a feature critical for the activity of antiviral aminoadamantanes. mdpi.com The tetrazole ring introduces polarity and the potential for bioisosteric replacement of other functional groups, enhancing metabolic stability and binding affinity. mdpi.com

While specific research on this compound is limited, studies on analogous structures provide insight into its potential. For example, research on other 2-adamantyl-5-aryl-2H-tetrazoles has demonstrated moderate inhibitory activity against the influenza A (H1N1) virus. researchgate.net This suggests that the combination of the adamantane cage and the tetrazole ring could be a promising strategy for developing new antiviral agents. The unique spatial arrangement of the functional groups on the rigid adamantane scaffold could allow for novel interactions with viral or other disease-related targets.

Research Gaps and Opportunities in Adamantane-Tetrazole Chemistry

Despite the clear rationale for its design, this compound remains a largely unexplored compound. A significant research gap exists in the full elucidation of its biological profile and therapeutic potential. mdpi.com This presents numerous opportunities for future investigation in medicinal chemistry.

Key areas for future research include:

Synthesis and Characterization: While the structure is known, detailed and optimized synthetic routes need to be established and published to make the compound more accessible for widespread research.

Biological Screening: Comprehensive in vitro and in vivo studies are required to assess the compound's efficacy across a range of potential applications, including antiviral (particularly against resistant influenza strains), antibacterial, anticancer, and neurological activities. mdpi.com

Structure-Activity Relationship (SAR) Studies: The synthesis and testing of analogs are crucial to understanding the structure-activity relationships. mdpi.com Modifications to the substitution pattern on both the adamantane cage and the tetrazole ring could lead to the discovery of more potent and selective compounds. For example, investigating the isomeric 3-(1H-Tetrazol-1-YL)-1-adamantanamine would be a logical first step to understanding the importance of the tetrazole nitrogen's point of attachment.

Mechanism of Action: Should biological activity be identified, subsequent studies would be needed to determine the specific molecular targets and mechanisms of action.

Structure

3D Structure

Properties

IUPAC Name |

3-(tetrazol-2-yl)adamantan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N5/c12-10-2-8-1-9(3-10)5-11(4-8,6-10)16-14-7-13-15-16/h7-9H,1-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMMQDDARRYBLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672523 | |

| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915922-22-4 | |

| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decan-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-22-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Adamantane Tetrazole Derivatives

Established Synthetic Pathways to Adamantane-Tetrazole Scaffolds

The construction of adamantane-tetrazole derivatives relies on established organic chemistry reactions, which can be broadly categorized into the direct functionalization of the adamantane (B196018) core, cycloaddition reactions to form the tetrazole ring, and methods to control the regiochemistry of the final conjugate.

Direct functionalization involves modifying the adamantane skeleton to introduce a group that is either a tetrazole itself or a precursor that can be readily converted into one. Given the high stability of adamantane's C-H bonds, these reactions often require harsh conditions or radical intermediates. nih.gov A key precursor to the tetrazole ring is the nitrile group (-CN).

One established method involves the reaction of adamantane derivatives containing nitrile groups with an azide (B81097) source. For instance, adamantane can be functionalized at all four bridgehead positions with cyano groups. This tetra-functionalized adamantane can then be converted into 1,3,5,7-tetrakis(tetrazol-5-yl)adamantane. rsc.org The reaction is typically conducted with sodium azide in a solvent like DMF under reflux or at elevated temperatures in an autoclave. rsc.org This approach highlights a strategy where the adamantane core is first modified to carry the tetrazole precursor.

Table 1: Synthesis of 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 1,3,5,7-Tetracyanoadamantane | NaN3, NH4Cl | DMF, reflux, 48 h | 1,3,5,7-Tetrakis(tetrazol-5-yl)adamantane | rsc.org |

The most prevalent method for constructing the tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide. nih.govresearchgate.net This reaction is a powerful tool for forming the 5-substituted 1H-tetrazole scaffold. In the context of adamantane derivatives, this typically involves reacting an adamantane-containing nitrile with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. nih.govorganic-chemistry.org

The reaction mechanism is a 1,3-dipolar cycloaddition, which is highly efficient for creating the five-membered heterocyclic ring. nih.govresearchgate.net The presence of electron-withdrawing groups on the nitrile can accelerate the reaction. nih.gov This methodology is versatile and can be applied to adamantane backbones bearing a nitrile group at various positions, allowing for the synthesis of a wide range of adamantyl-tetrazoles.

Table 2: General [3+2] Cycloaddition for Adamantyl-Tetrazole Synthesis

| Reactant 1 (Adamantane Derivative) | Reactant 2 (Azide Source) | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Adamantyl-Nitrile | Sodium Azide (NaN3) | Zn(II) salts, DMF, or Isopropanol | 5-(Adamantyl)-1H-tetrazole | nih.govorganic-chemistry.org |

For 5-substituted tetrazoles, two tautomeric forms (1H and 2H) exist, leading to two possible regioisomers (N-1 and N-2) upon substitution. The synthesis of the specific compound 3-(2H-Tetrazol-2-YL)-1-adamantanamine requires precise control over the regioselectivity to favor the N-2 isomer.

A highly effective and regioselective method for synthesizing 2-adamantyl-2H-tetrazoles has been demonstrated. nih.govresearchgate.net This reaction involves the adamantylation of pre-formed 5-aryl-NH-tetrazoles using adamantan-1-ol in concentrated sulfuric acid. The reaction proceeds exclusively at the N-2 position of the tetrazole ring, yielding the desired 2H-regioisomers in high yields (81–92%). nih.gov The formation of the 2H-isomer is confirmed by 13C NMR spectroscopy, where the signal for the endocyclic carbon atom of the tetrazole ring appears in the characteristic range of 161.1–164.9 ppm. nih.gov This method provides a reliable pathway to the specific scaffold found in the target compound.

Table 3: Regioselective Synthesis of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles

| Substrate | Reagent | Solvent/Catalyst | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Aryl-NH-tetrazole | Adamantan-1-ol | Concentrated H2SO4 | 2-(Adamantan-1-yl)-5-aryl-2H-tetrazole | 81-92% | nih.govresearchgate.net |

Advanced Synthetic Strategies

Beyond the classical one- or two-step syntheses, more advanced strategies are employed to generate diverse libraries of adamantane-tetrazole derivatives and to incorporate them into larger, more complex molecular architectures.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. beilstein-journals.orgacs.org The Ugi-tetrazole four-component reaction (UT-4CR) is a prominent example, combining an amine, an aldehyde or ketone, an isocyanide, and hydrazoic acid (HN₃) to produce α-aminomethyl tetrazoles. nih.govacs.org

This strategy offers a high degree of molecular diversity. By using an adamantane-containing amine (such as amantadine), aldehyde, or isocyanide as one of the components, a wide array of adamantyl-tetrazole derivatives can be rapidly synthesized. nih.gov Another advanced approach involves using pre-formed tetrazole building blocks, such as tetrazole aldehydes, in reactions like the Passerini three-component reaction (PT-3CR) to create complex, drug-like molecules. beilstein-journals.orgbeilstein-archives.org These MCR-based methods are highly efficient for building libraries of compounds for screening and lead optimization. nih.gov

Table 4: Hypothetical Ugi-Tetrazole Reaction for Adamantane Derivative Synthesis

| Amine Component | Oxo Component | Isocyanide Component | Azide Source | Product Type | Reference |

|---|---|---|---|---|---|

| 1-Adamantanamine | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | HN3 (from TMSN3 or NaN3) | 1-(Adamantyl)-α-amino-tetrazole derivative | nih.govacs.org |

The adamantane-tetrazole unit can serve as a versatile building block, or "tecton," for constructing larger, multifunctional molecules. The adamantane group provides a rigid, lipophilic anchor, while the tetrazole ring can act as a linker or a pharmacologically active component.

An example of this strategy is the synthesis of adamantane-monoterpene conjugates where the adamantane and terpene moieties are connected through a heterocyclic linker, such as a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879). nih.gov In these syntheses, an adamantane-containing precursor is first used to form the central heterocyclic ring, which is then functionalized with the second pharmacophore. nih.gov This modular approach allows for the combination of the beneficial properties of adamantane with other biologically active fragments, leading to the creation of novel and complex chemical entities.

Table 5: Synthesis of Adamantane Conjugates with Heterocyclic Linkers

| Adamantane Precursor | Cyclization Conditions | Heterocyclic Linker Formed | Second Functional Moiety | Final Product Type | Reference |

|---|---|---|---|---|---|

| N-(Adamantane-1-carbonyl)thiosemicarbazide | Basic (e.g., NaOH) | 5-(Adamantan-1-yl)-4H-1,2,4-triazole-3-thiol | Monoterpene derivative | Adamantane-triazole-monoterpene conjugate | nih.gov |

| N-(Adamantane-1-carbonyl)thiosemicarbazide | Acidic (e.g., H2SO4) | 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine | Monoterpene derivative | Adamantane-thiadiazole-monoterpene conjugate | nih.gov |

Derivatization at the Adamantane and Tetrazole Moieties

The structure of this compound offers two primary sites for chemical derivatization: the amino group at the C-1 position of the adamantane core and the substituents on the tetrazole ring.

Adamantane Moiety Derivatization: The primary amino group on the adamantane scaffold is a key handle for a variety of chemical transformations. A common strategy involves the condensation reaction between the amine and various aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a solvent like methanol, often with a catalytic amount of acid. nih.gov This approach allows for the introduction of a wide array of substituents, effectively modifying the steric and electronic properties of the parent molecule.

Further derivatization can be achieved through the synthesis of amino acid and peptide conjugates. Amantadine (B194251) (1-aminoadamantane) has been successfully coupled with various N-protected amino acids, followed by deprotection and, in some cases, subsequent guanidation of the newly introduced amino group. nih.gov These reactions typically employ standard peptide coupling reagents. Another route for modification involves derivatization with reagents designed for analytical purposes, such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, which converts the primary amine into a fluorescent isoindole derivative for HPLC analysis. researchgate.net

Tetrazole Moiety Derivatization: While direct derivatization of the 2-substituted tetrazole ring is less common, modifications can be made to substituents attached to the ring. For instance, in analogues such as 2-(adamantan-1-yl)-5-aryl-2H-tetrazoles, functional groups on the aryl ring can be readily transformed. A notable example is the nitration of the aryl substituent, which introduces a nitro group onto the aromatic ring. nih.govresearchgate.net This demonstrates that while the core adamantane-tetrazole linkage is robust, peripheral modifications are a viable strategy for creating diverse chemical libraries. The synthesis of 2,5-disubstituted tetrazoles is often achieved through regioselective methods, as direct alkylation of 5-substituted-1H-tetrazoles can lead to a mixture of N-1 and N-2 isomers. nih.govorganic-chemistry.org

Structural Elucidation Techniques for Novel Analogues

The characterization of newly synthesized adamantane-tetrazole derivatives relies on a suite of advanced analytical techniques to confirm their chemical identity, purity, and three-dimensional structure.

Spectroscopic Methods for Characterization

Spectroscopic methods are fundamental to the structural confirmation of novel analogues. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides comprehensive information about the molecular framework.

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectroscopy are critical for elucidating the structure of adamantane-tetrazole derivatives. nih.gov

In ¹H NMR spectra, the protons of the adamantyl cage typically appear as a series of broad singlets or multiplets in the range of δ 1.7–2.5 ppm. The specific chemical shifts and splitting patterns are indicative of the substitution pattern on the cage. nih.gov

In ¹³C NMR spectra, the carbon atoms of the adamantane moiety produce characteristic signals, generally between δ 29 and 65 ppm. The carbon atom of the tetrazole ring appears much further downfield, typically in the region of δ 162–164 ppm. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For adamantane derivatives, the C-H stretching vibrations of the cage are observed around 2850–2920 cm⁻¹. Other vibrations corresponding to the tetrazole ring and any additional functional groups introduced during derivatization are also identifiable. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight of the synthesized compounds, which allows for the confirmation of their elemental composition. nih.gov

The following table summarizes typical spectroscopic data for a series of 2-(Adamantan-1-yl)-5-aryl-2H-tetrazole analogues, illustrating the characteristic chemical shifts.

| Compound | Key ¹H NMR Signals (δ, ppm) (Adamantyl Protons) | Key ¹³C NMR Signals (δ, ppm) (Adamantyl Carbons) | ¹³C NMR Signal (δ, ppm) (Tetrazole Carbon) |

|---|---|---|---|

| 2-(Adamantan-1-yl)-5-(4-chlorophenyl)-2H-tetrazole | 1.85 (6H), 2.33 (3H), 2.41 (6H) | 29.4, 35.9, 42.3, 64.1 | 163.3 |

| 2-(Adamantan-1-yl)-5-(3-nitrophenyl)-2H-tetrazole | 1.87 (6H), 2.35 (3H), 2.43 (6H) | 29.4, 35.8, 42.3, 64.5 | 162.4 |

| 4-[2-(Adamantan-1-yl)-2H-tetrazol-5-yl]-2-chloroaniline | 1.77 (6H), 2.24 (3H), 2.29 (6H) | 29.3, 35.7, 42.1, 63.8 | 163.5 |

Data sourced from research on 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov

X-ray Crystallography for Conformation and Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for the structural elucidation of novel adamantane-tetrazole analogues. nih.govnih.gov This powerful technique provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of atoms.

For adamantane-tetrazole derivatives, X-ray analysis is crucial for:

Confirming Connectivity: It provides absolute proof of the synthesized structure, verifying that the desired chemical transformations have occurred.

Determining Regiochemistry: In cases of substituted tetrazoles, it can definitively establish the position of the adamantyl group on the tetrazole ring (e.g., confirming the N-2 substitution over the N-1 isomer). nih.govresearchgate.net

Elucidating Conformation: The analysis reveals the preferred conformation of the molecule in the solid state and provides insight into the steric interactions between the bulky adamantane group and other substituents. mdpi.com

Analyzing Intermolecular Interactions: It allows for the detailed study of crystal packing, identifying non-covalent interactions such as hydrogen bonding and van der Waals forces that dictate the supramolecular architecture. wikipedia.org

The following table presents representative crystallographic data for an adamantane-containing compound, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Compound | 2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide |

| Empirical formula | C16H27N3OS |

| Formula weight | 309.47 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 6.4693 (3) |

| b (Å) | 10.3861 (5) |

| c (Å) | 12.8785 (7) |

| α (°) | 89.924 (2) |

| β (°) | 81.189 (2) |

| γ (°) | 81.123 (2) |

| Volume (ų) | 843.83 (7) |

| Z | 2 |

Data sourced from research on a bioactive adamantane derivative. mdpi.com

Preclinical Pharmacological Investigations of 3 2h Tetrazol 2 Yl 1 Adamantanamine and Analogues

Antiviral Efficacy Studies

The adamantane (B196018) scaffold is historically significant in antiviral drug discovery, with derivatives like amantadine (B194251) and rimantadine (B1662185) being early examples of influenza A inhibitors. nih.govmedwinpublishers.com This has led researchers to explore novel adamantane-containing compounds, including those incorporating a tetrazole moiety, for enhanced or broader antiviral activity.

Influenza Virus Inhibition (e.g., Influenza A Subtypes)

Preclinical in vitro studies have demonstrated that analogues of 3-(2H-Tetrazol-2-YL)-1-adamantanamine exhibit inhibitory activity against influenza A viruses. Specifically, a series of 2-adamantyl-5-aryl-2H-tetrazoles showed moderate efficacy against the influenza A (H1N1) virus. nih.gov The introduction of the tetrazole ring in place of the amino group found in traditional adamantane antivirals is a strategy aimed at developing new, highly effective anti-influenza agents. nih.gov

One notable analogue, 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline, was found to have a selectivity index (SI) of 11, which is significantly higher than that of the established anti-influenza drug rimantadine (SI=5). nih.govnih.gov The selectivity index, a ratio of a compound's cytotoxicity to its antiviral activity, suggests a more favorable therapeutic window for this analogue compared to rimantadine. nih.gov Interestingly, the activity of some of these tetrazole derivatives was observed against a rimantadine-resistant influenza strain, suggesting a potential mechanism of action that may differ from the M2 proton channel blockade typical of older adamantane drugs. nih.gov

| Compound | Virus Strain | IC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference Drug | Reference Drug SI |

|---|---|---|---|---|---|---|

| 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline | Influenza A (H1N1) | Data Not Specified | Data Not Specified | 11 | Rimantadine | 5 |

Orthopoxvirus Inhibition (e.g., Vaccinia, Cowpox, Ectromelia Viruses)

Furthermore, substituted aminoacetyladamantylamines and N-(1-adamantyl)-2,2-diphenylacetamide have been identified as effective inhibitors of vaccinia virus and smallpox virus, respectively. nih.gov One study on a series of amantadine and rimantadine derivatives identified N-(adamantan-1-yl)isonicotinamide as a particularly promising compound against vaccinia virus, with a high selectivity index of 115. mdpi.comresearchgate.netscilit.com The proposed mechanism of action for some of these adamantane derivatives involves the inhibition of the viral membrane protein p37, which is crucial for the formation of the viral envelope. mdpi.com

Comparative Antiviral Profiling with Established Antiviral Agents

As previously mentioned, comparative studies have positioned adamantane-tetrazole analogues favorably against established antiviral drugs for influenza. The analogue 2-[2-(adamantan-1-yl)-2H-tetrazol-5-yl]-6-bromo-4-nitroaniline demonstrated a selectivity index more than double that of rimantadine against an influenza A (H1N1) strain. nih.govnih.gov This suggests a potentially better safety and efficacy profile.

In the context of orthopoxviruses, while direct comparisons with this compound are lacking, the high selectivity index of the analogue N-(adamantan-1-yl)isonicotinamide (SI=115) indicates a significant potential when viewed against the landscape of available antiviral agents. mdpi.comresearchgate.netscilit.com

Antimicrobial Activity Assessments

The therapeutic potential of adamantane derivatives extends beyond antiviral applications, with numerous studies investigating their efficacy against bacterial and fungal pathogens. mdpi.comnih.gov

Antibacterial Spectrum and Potency

While specific data on the antibacterial properties of this compound is not available, various other adamantane-containing compounds have demonstrated significant antibacterial activity. For example, adamantane-isothiourea hybrid derivatives have shown activity against both Gram-positive and Gram-negative bacteria. mdpi.com Similarly, a series of (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines displayed potent broad-spectrum antibacterial activity. nih.gov These findings suggest that the adamantane moiety can be a valuable component in the design of new antibacterial agents.

Antitubercular Investigations of Related Diamines

The adamantane nucleus is a key feature in several compounds investigated for antitubercular activity. tandfonline.com One notable example is SQ109, a 1,2-ethylenediamine derivative that targets the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter involved in cell wall synthesis. tandfonline.com This has spurred research into other adamantane-containing molecules, including diamine derivatives, for their potential against Mycobacterium tuberculosis (M. tb). nih.gov

Research into adamantane derivatives has shown that both the substitution position on the adamantane ring (1-adamantyl vs. 2-adamantyl) and the nature of the side chains significantly influence antimycobacterial potency. tandfonline.comnih.gov For instance, a series of N,N'-substituted-4,4'-[adamantane-2,2-diyl]bis(phenoxyalkylamines) and N,N'-substituted-4,4'-[adamantane-1,3-diyl]bis(phenoxyalkylamines) demonstrated significant activity against M. tuberculosis. nih.gov The most effective compounds in these series featured a double phenolic substitution on the adamantane scaffold and a three-methylene spacer in the aminoether side chain. nih.gov

In another study, derivatives of SQ109 with modifications to the geranylamine (B3427868) moiety or the adamantane ring were synthesized and evaluated. nih.gov Among the tested compounds, one particular derivative, compound 11c , displayed the most potent antitubercular activity, with a Minimum Inhibitory Concentration (MIC) value of 0.3 µM against the H37Rv strain of M. tuberculosis. nih.gov Further investigations have explored adamantanol analogues to improve aqueous solubility while maintaining antitubercular potency. core.ac.uk For example, the adamantanol-containing indole-2-carboxamide 8j was found to be highly active against both drug-sensitive and drug-resistant M. tb strains. core.ac.uk

| Compound | Description | Antitubercular Activity (MIC, µM) | Reference |

|---|---|---|---|

| Compound 11c | SQ109 derivative | 0.3 | nih.gov |

| Adamantanol derivative 8i | 6-bromoindole with a 3-adamantanol moiety | 2.57 | core.ac.uk |

| Adamantanol derivative 8j | Dichloroindole with an adamantanol moiety | 1.32 | core.ac.uk |

| 3,5-dichloro analogue 10a | N-(3-hydroxyadamantane)urea derivative | 1.47 | core.ac.uk |

Anticancer Research Applications

The rigid, lipophilic adamantane cage is a valuable scaffold in medicinal chemistry for developing potential anticancer agents. ontosight.aimdpi.com Its incorporation into various molecular frameworks has led to the discovery of compounds with significant antiproliferative activity. nih.govnih.gov

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that has emerged as a promising target for anticancer therapy. nih.govoaepublish.com It repairs DNA damage caused by topoisomerase 1 (Top1) poisons like topotecan (B1662842), thereby reducing their effectiveness. nih.govnih.gov Inhibiting TDP1 can sensitize cancer cells to these drugs. researchgate.net

Several studies have focused on designing adamantane-containing molecules as TDP1 inhibitors. nih.govnih.govmdpi.com In one such study, compounds combining adamantane and monoterpenoid residues linked by 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) moieties were synthesized. nih.govnih.gov Many of these derivatives exhibited potent TDP1 inhibition at low micromolar or even nanomolar concentrations. nih.gov For instance, some of the most effective compounds had IC50 values in the range of 0.35–0.57 µM. nih.govnih.gov Molecular modeling suggests these inhibitors bind within the catalytic pocket of TDP1. nih.gov

Another series of novel inhibitors combined resin acids with adamantane moieties, which also demonstrated TDP1 inhibition in the micromolar range (0.19–2.3 µM). mdpi.comnih.gov The presence of the adamantane fragment was found to be crucial for activity; a monosubstituted urea (B33335) derivative lacking the adamantane moiety showed no inhibitory effect. mdpi.comnih.gov Docking studies propose that these adamantane derivatives bind to the TDP1 covalent intermediate, engaging in hydrophobic interactions with key amino acid residues like Phe259 and Trp590. mdpi.com

| Compound Series | Description | TDP1 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Adamantane-Monoterpenoid Conjugates | Linked via 1,2,4-triazole or 1,3,4-thiadiazole | 0.35–0.57 µM | nih.govnih.gov |

| Resin Acid-Adamantane Conjugates | Ureas, thioureas, amides, and thioamides | 0.19–2.3 µM | mdpi.comnih.gov |

| Monoterpene-Adamantane Amides/Thioamides | Amide or thioamide bridges | 0.64 µM (most potent) | mdpi.comresearchgate.net |

Adamantane derivatives have been evaluated for their antiproliferative activity against a variety of human cancer cell lines. nih.govacs.org The inclusion of the adamantane scaffold can enhance the lipophilicity and stability of compounds, potentially improving their cytotoxic profile. nih.govnih.gov

In one study, adamantane-linked isothiourea derivatives were synthesized and tested. acs.org The 4-bromobenzyl analogue showed notable antiproliferative activity, with IC50 values below 30 μM against five different human cancer cell lines. acs.org Another investigation into 4-(1-adamantyl)-4,4-diarylbutylamines, 5-(1-adamantyl)-5,5-diarylpentylamines, and 6-(1-adamantyl)-6,6-diarylhexylamines found significant in vitro activity against major cancer cell lines. nih.gov

Furthermore, adamantane-monoterpenoid conjugates designed as TDP1 inhibitors were also assessed for cytotoxicity. nih.gov While their direct cytotoxicity was often moderate, some compounds, when used in conjunction with the Top1 poison topotecan, showed a significant sensitizing or synergistic effect, enhancing the cancer cell-killing ability of topotecan in cell lines such as HeLa (cervical cancer) and HCT-116 (colon adenocarcinoma). nih.govnih.gov This suggests a mechanism tied to the inhibition of DNA repair pathways. nih.gov

| Compound Series | Cell Lines Tested | Antiproliferative Activity (IC50) | Reference |

|---|---|---|---|

| Adamantane-linked isothiourea (4-bromobenzyl analogue) | Five human cancer cell lines | < 30 µM | acs.org |

| Arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates (7a–c) | Three human tumor cell lines | < 10 µM | nih.gov |

| Adamantane-Monoterpenoid Conjugates | HeLa, HCT-116, SW837 | Moderate direct cytotoxicity; synergistic with topotecan | nih.gov |

Other Therapeutic Area Explorations

The biphenyl-tetrazole scaffold is a cornerstone of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". erciyes.edu.trresearchgate.netresearchgate.net These drugs selectively block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II. erciyes.edu.tr Key structural features for efficient receptor binding include the biphenyl (B1667301) moiety and an acidic functional group, most commonly a tetrazole ring. researchgate.net

While the specific compound this compound is not primarily cited in this context, the structural components are relevant. The tetrazole group is a well-established bioisostere for a carboxylic acid group, providing the necessary acidic character for receptor interaction with improved metabolic stability and pharmacokinetic profiles. semanticscholar.org Research in this area has led to the design of numerous heterocyclic systems, such as quinazolin-4-ones, attached to the tetrazolyl-biphenylmethyl moiety to achieve potent AT1 receptor antagonism. nih.gov The development of these antagonists often involves ensuring the correct spatial arrangement of the biphenyl-tetrazole unit to fit into the AT1 receptor pocket. nih.govnih.gov The introduction of bulky, lipophilic groups can influence the pharmacokinetic properties of these antagonists, although the adamantane group itself is not a common feature in clinically used ARBs.

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com Inhibition of this enzyme is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori. nih.gov Adamantane derivatives, specifically amantadine-thiourea conjugates, have been investigated as potent inhibitors of Jack bean urease. nih.gov

In a study designing and synthesizing novel amantadine-thiourea hybrids, all tested compounds showed greater potency than the standard inhibitor, thiourea (B124793). nih.gov The structure-activity relationship (SAR) revealed that the nature of the substituent on the thiourea moiety plays a critical role in inhibitory activity. Derivatives with long alkyl chains were particularly effective; for example, N-(adamantan-1-ylcarbamothioyl)octanamide, which has a 7-carbon alkyl chain, exhibited excellent activity with an IC50 value of 0.0085 µM. nih.gov Kinetic studies indicated a non-competitive mode of inhibition for these compounds. nih.gov

| Compound | Description | Urease Inhibitory Activity (IC50, µM) | Reference |

|---|---|---|---|

| N-(adamantan-1-ylcarbamothioyl)octanamide (3j) | Amantadine-thiourea conjugate with a 7-carbon alkyl chain | 0.0085 | nih.gov |

| Compound 3g | Amantadine-thiourea conjugate with a 2-chlorophenyl substitution | 0.0087 | nih.gov |

| Thiourea (Standard) | Standard urease inhibitor | 21.25 | nih.gov |

Antioxidant Activity Investigations

The investigation of the antioxidant potential of novel chemical entities is a critical step in preclinical research, particularly for compounds intended for neurological applications where oxidative stress is a key pathological factor. The antioxidant capacity of adamantane derivatives is an area of active research. Various in vitro assays are typically employed to determine the ability of a compound to neutralize free radicals and protect against oxidative damage.

Commonly used methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to stabilize a radical species.

While specific studies on the antioxidant activity of this compound are not readily found, research on other adamantane derivatives has shown varying degrees of antioxidant potential. For instance, adamantane derivatives incorporating phenolic or other electron-rich moieties have demonstrated significant radical scavenging activity. The presence of the nitrogen-rich tetrazole ring in this compound could theoretically contribute to its antioxidant profile, though this remains to be experimentally verified.

Below is a hypothetical data table illustrating the kind of results that might be obtained from antioxidant assays for a series of adamantane analogues.

| Compound | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (IC50, µM) | FRAP Value (µM Fe(II) Equivalent) |

| This compound | Not Available | Not Available | Not Available |

| Analogue A (Adamantane-phenol conjugate) | 25.5 | 15.2 | 1.8 |

| Analogue B (Adamantane-amine) | >100 | >100 | 0.5 |

| Analogue C (Adamantane-thiol) | 10.8 | 8.1 | 2.5 |

| Trolox (Standard) | 5.2 | 3.1 | 3.2 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Neuropharmacological Target Investigations (e.g., NMDA, AMPA, GABAA Receptors)

The adamantane scaffold is a well-established pharmacophore in neuropharmacology, largely due to the properties of amantadine and memantine, which are known to interact with the N-methyl-D-aspartate (NMDA) receptor.

NMDA Receptors: Adamantane derivatives, particularly aminoadamantanes, are recognized for their antagonistic activity at the NMDA receptor, an ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and neuronal function. nih.gov Memantine, for example, is an uncompetitive antagonist that preferentially blocks the NMDA receptor channel when it is excessively open, a condition associated with excitotoxicity. nih.gov It is plausible that this compound, as an aminoadamantane derivative, could exhibit similar NMDA receptor modulating properties. The binding affinity of such compounds is typically evaluated through radioligand binding assays, often using ligands like [³H]MK-801. nih.gov

AMPA Receptors: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is another key ionotropic glutamate receptor that mediates fast excitatory neurotransmission. While the interaction of adamantane derivatives with AMPA receptors is less characterized than with NMDA receptors, some studies have explored this possibility. For instance, structurally distinct tetrazole-containing compounds have been identified as competitive antagonists of the AMPA receptor. nih.gov This suggests that the tetrazole moiety of this compound could potentially confer some affinity for AMPA receptors, although this would require experimental confirmation.

GABAA Receptors: The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast synaptic inhibition in the central nervous system. Some adamantane derivatives have been investigated for their effects on the GABAergic system. For example, the cerebrovascular effects of one adamantane derivative were found to be mediated through GABAergic mechanisms. nih.gov This indicates a potential, though likely indirect, interaction with GABAA receptors. Direct binding or allosteric modulation studies would be necessary to determine if this compound has any significant activity at GABAA receptors.

A hypothetical summary of receptor binding affinities for analogous compounds is presented below.

| Compound | NMDA Receptor Binding (Ki, µM) | AMPA Receptor Binding (Ki, µM) | GABAA Receptor Binding (Ki, µM) |

| This compound | Not Available | Not Available | Not Available |

| Memantine | 0.5 - 1.0 | > 100 | > 100 |

| Amantadine | 5 - 10 | > 100 | > 100 |

| Analogue D (Tetrazole-containing non-adamantane) | > 100 | 2.5 | > 100 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Mechanistic Elucidation and Molecular Target Identification

Investigation of Antiviral Mechanisms

While specific studies on 3-(2H-Tetrazol-2-YL)-1-adamantanamine are scarce, the antiviral mechanisms of related adamantane (B196018) compounds can provide a hypothetical framework for its potential modes of action.

Inhibition of Viral Entry and Replication Pathways

The primary mechanism of action for classic adamantane antivirals like amantadine (B194251) and rimantadine (B1662185) is the blockage of the M2 proton channel of the influenza A virus. This ion channel is crucial for the uncoating of the virus within the host cell's endosomes, a critical step for the release of the viral genome into the cytoplasm and subsequent replication. By obstructing this channel, these drugs prevent the acidification of the virion interior, thereby halting the replication process at an early stage.

Some adamantane analogues have also been suggested to inhibit viral entry by increasing the pH of endosomes, which can interfere with the function of host cell proteases like Cathepsin L that are necessary for viral entry. Additionally, certain adamantane derivatives may disrupt the colocalization of viral M2 and M1 proteins, which is essential for the assembly and budding of new virions.

Characterization of Viral Protein Interactions

Cellular and Biochemical Target Identification

Detailed cellular and biochemical target identification for this compound, including receptor binding studies and enzyme kinetics, has not been specifically reported in the reviewed literature. Research on adamantane derivatives has shown that their biological activity is not limited to antiviral effects; they have also been investigated for antibacterial, anticancer, and antidiabetic properties, suggesting a broader range of potential cellular targets.

Receptor Binding Studies

Specific receptor binding studies for this compound are not described in the available literature. For some adamantanes, there is evidence of interaction with cellular receptors. For instance, memantine, an adamantane derivative, is an N-methyl-D-aspartate (NMDA) receptor antagonist. This interaction is the basis for its use in treating neurodegenerative diseases and has been hypothesized to play a role in mitigating the central nervous system complications of certain viral infections.

Enzyme Kinetics and Inhibition Profiles

There is no specific information available regarding the enzyme kinetics and inhibition profiles of this compound.

Computational Approaches to Mechanistic Understanding

While computational studies are a valuable tool in predicting the interaction of small molecules with biological targets, specific molecular docking or molecular dynamics simulation studies for this compound are not prominently featured in the scientific literature. However, molecular docking has been employed for related compounds. For example, docking studies of novel thiopyrano[2,3-b]quinolines containing a tetrazole ring identified the M2 channel and polymerase basic protein 2 of the influenza virus as potential targets. Such computational approaches could, in the future, shed light on the potential binding modes and targets of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While the principles of molecular docking and dynamics simulations are widely applied to adamantane and tetrazole derivatives to predict their binding affinities and interaction patterns with various biological targets, specific studies focused on this compound are not present in the reviewed literature. nih.govsemanticscholar.orgmdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jocpr.comamazonaws.com For a compound like this compound, docking studies would involve simulating its interaction with the active sites of potential protein targets. The adamantane cage would likely engage in hydrophobic interactions, while the tetrazole and amine groups could form hydrogen bonds and other polar interactions. ontosight.ai

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time, assessing its stability and conformational changes. nih.govnih.gov Such simulations could reveal the flexibility of the ligand within the binding pocket and the key residues involved in maintaining the interaction.

Table 1: Hypothetical Molecular Docking and Dynamics Simulation Parameters

| Parameter | Description |

| Software | AutoDock, Glide, GOLD |

| Target Proteins | Viral proteins, enzymes, receptors |

| Force Field | AMBER, CHARMM, GROMOS |

| Simulation Time | Nanoseconds to microseconds |

| Key Interactions | Hydrogen bonds, hydrophobic interactions, van der Waals forces |

This table represents typical parameters for such studies and is not based on actual published data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Target Engagement

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comsemanticscholar.orgmdpi.com These models are used to predict the activity of new compounds and to optimize lead compounds in drug discovery. nih.govresearchgate.net

For this compound, a QSAR study would require a dataset of structurally related compounds with measured biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated and used to build a predictive model.

Table 2: Common Molecular Descriptors in QSAR Studies

| Descriptor Class | Examples |

| Topological | Connectivity indices, Wiener index |

| Geometrical | Molecular surface area, volume |

| Electronic | Dipole moment, partial charges |

| Hydrophobic | LogP |

This table lists common descriptors used in QSAR and does not represent a specific study on this compound.

Structure Activity Relationship Sar Studies of 3 2h Tetrazol 2 Yl 1 Adamantanamine and Analogues

Impact of Adamantane (B196018) Core Modifications on Biological Activity

The adamantane cage is a key pharmacophoric feature that imparts a unique combination of rigidity and lipophilicity to the molecule. nih.govmdpi.com Modifications to this core structure, either by introducing substituents or by altering the attachment points of the functional groups, can significantly modulate the biological activity.

The introduction of substituents onto the adamantane cage can have a profound impact on the compound's potency and pharmacokinetic properties. For instance, in a series of 2-adamantylmethyl tetrazoles designed as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), modifications at the 2-position of the adamantane ring were explored. The goal of these substitutions was often to enhance properties like microsomal stability. nih.govresearchgate.net

Research has shown that even minor changes, such as the addition of methyl groups, can lead to markedly different potencies. nih.gov The lipophilic nature of the adamantane core is crucial for its interaction with biological targets, and substituents can alter this lipophilicity, thereby affecting cell permeability and target engagement. nih.govmdpi.com For example, the introduction of a quaternary carbon at the 2-position of the adamantane ring has been a successful strategy in the design of potent 11β-HSD1 inhibitors. nih.gov

The following table summarizes the effects of various substituents on the adamantane core on the inhibitory activity of 2-adamantylmethyl tetrazole analogues against 11β-HSD1.

| Adamantane Substituent (R¹) | Adamantane Substituent (R²) | h11β-HSD1 IC₅₀ (nM) |

| H | H | 130 |

| Me | H | 100 |

| Et | H | 150 |

| Me | Me | 3.7 |

| Et | Me | 7.9 |

| F | H | >1000 |

Data sourced from a study on 2-adamantylmethyl tetrazoles as 11β-HSD1 inhibitors. researchgate.net

The adamantane cage has two primary substitution positions: the tertiary bridgehead carbons (e.g., 1 and 3) and the secondary methylene (B1212753) carbons (e.g., 2). The position at which the tetrazole moiety and other functional groups are attached can significantly influence the molecule's three-dimensional shape and its ability to fit into a biological target's binding site.

Studies on adamantane derivatives have consistently shown that the point of attachment is a critical determinant of biological activity. For instance, in the context of antiviral agents, compounds with substituents at the 1-position of the adamantane ring often exhibit different activity profiles compared to their 2-substituted counterparts. Investigations into antiretroviral activity have demonstrated that amides with an (adamantyl-1)methyl substituent are generally as active, if not more so, than compounds with adamantyl-2 substituents. nih.gov This suggests that the spatial arrangement of the bulky adamantane group relative to other pharmacophoric elements is crucial for optimal interaction with the target.

Influence of Tetrazole Moiety Variations

The tetrazole ring is a key component of these compounds, often serving as a bioisosteric replacement for a carboxylic acid group, which can lead to improved metabolic stability and pharmacokinetic properties. acs.orgeurekaselect.com Variations in the substitution pattern of the tetrazole ring and its point of attachment to the adamantane core are critical for modulating biological activity.

The tetrazole ring itself can be substituted, typically at the 5-position. In the development of 2-adamantylmethyl tetrazoles as 11β-HSD1 inhibitors, various substituents at the 5-position of the tetrazole ring were explored. These modifications aimed to optimize interactions with the enzyme's active site. nih.gov

The electronic nature of the substituent on the tetrazole ring can influence its acidity and hydrogen bonding capacity, which are often critical for target binding. nih.gov For example, introducing aryl groups at the 5-position of the tetrazole ring has been a strategy in the synthesis of novel 2-adamantyl-5-aryl-2H-tetrazoles with antiviral properties. nih.gov

The table below illustrates the impact of different substituents at the 5-position of the tetrazole ring on the inhibitory activity of 2-adamantylmethyl tetrazole analogues against 11β-HSD1.

| Tetrazole Substituent (R³) | h11β-HSD1 IC₅₀ (nM) |

| H | 3.7 |

| Me | 6.5 |

| Et | 10 |

| i-Pr | 25 |

| Ph | >1000 |

Data sourced from a study on 2-adamantylmethyl tetrazoles as 11β-HSD1 inhibitors. researchgate.net

The tetrazole ring can be attached to the adamantane core via different nitrogen atoms, leading to regioisomers, most commonly the 1H- and 2H-tetrazoles. The orientation of the adamantane substituent relative to the tetrazole ring is different in these two isomers, which can lead to significant differences in their biological activity.

The synthesis of adamantyl tetrazoles can be designed to be regioselective, favoring the formation of one isomer over the other. For instance, the reaction of 5-aryl-NH-tetrazoles with adamantan-1-ol in concentrated sulfuric acid has been shown to proceed regioselectively to form 2-adamantyl-5-aryl-2H-tetrazoles. nih.gov Studies on these 2H-regioisomers have demonstrated their potential as antiviral agents against influenza A. nih.gov The specific geometry of the 2H-tetrazole linkage appears to be favorable for interaction with the viral target. In contrast, the 1H-isomers may present a different spatial arrangement that could be less effective or interact with different targets. The distinct electronic and steric profiles of the 1H- and 2H-tetrazole isomers are a critical consideration in the design of new adamantane-based therapeutic agents. researchgate.net

Role of Linker Chemistry in Compound Activity

Hybrid molecules that connect adamantane and other pharmacophores, such as monoterpenoids, via heterocyclic linkers have been investigated as potential therapeutic agents. nih.gov The linker can properly orient the two key fragments for optimal interaction with the biological target. It can also influence the compound's solubility, metabolic stability, and ability to cross cell membranes.

Length and Flexibility of Connecting Chains

While 3-(2H-Tetrazol-2-YL)-1-adamantanamine features a direct linkage between the adamantane core and the tetrazole ring, SAR studies on related adamantane-containing compounds have explored the impact of introducing connecting chains or "linkers." The length and flexibility of these linkers can significantly influence a molecule's ability to interact with its biological target by altering its conformational freedom and the spatial orientation of key pharmacophoric groups.

Research on adamantane-monoterpenoid conjugates has demonstrated that varying the linker between the adamantane moiety and another pharmacophore can modulate biological activity. nih.gov In a series of these conjugates, different heterocyclic linkers were employed, suggesting that the nature of the linker itself, not just its length, is a critical determinant of activity. nih.gov Although direct data on linker modifications for this compound is not extensively available, general principles of medicinal chemistry suggest that introducing a flexible alkyl chain or a more rigid cyclic linker between the adamantane at position 3 and the tetrazole ring would likely impact the compound's activity profile.

For instance, a hypothetical series of analogues could be synthesized to explore this, as illustrated in the table below. The introduction and extension of a flexible methylene linker could allow for optimal positioning of the tetrazole group within a target's binding site. Conversely, an overly long and flexible linker might lead to an entropic penalty upon binding, thus reducing affinity.

| Compound | Linker (X) | Linker Length (atoms) | Hypothetical Relative Activity (%) |

|---|---|---|---|

| Parent Compound | Direct Bond | 0 | 100 |

| Analogue 1a | -CH2- | 1 | 120 |

| Analogue 1b | -(CH2)2- | 2 | 90 |

| Analogue 1c | -(CH2)3- | 3 | 75 |

Nature of the Amine Linkage to the Adamantane Core

The primary amine at the 1-position of the adamantane core is a key functional group, likely involved in crucial interactions with biological targets, such as hydrogen bonding or salt bridge formation. Modification of this amine group is a common strategy in medicinal chemistry to probe its role in binding and to modulate physicochemical properties like basicity and lipophilicity.

Studies on adamantane derivatives have shown that N-alkylation of the amino group can have varied effects on biological activity. For example, in a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives, the nature of the N-substituent was found to be critical for their cytotoxic activity against various cancer cell lines. researchgate.netrsc.org This highlights the importance of the steric and electronic properties of the substituent on the nitrogen atom.

Applying these principles to this compound, a systematic exploration of the amine linkage could involve the synthesis of N-alkyl, N,N-dialkyl, and N-acyl derivatives. N-alkylation would increase lipophilicity and steric bulk, which could either enhance or diminish activity depending on the topology of the binding site. N-acylation would remove the basicity of the nitrogen and introduce a hydrogen bond acceptor, significantly altering its interaction profile.

| Compound | Amine Substitution (R) | Nature of Amine | Hypothetical Relative Activity (%) |

|---|---|---|---|

| Parent Compound | -NH2 | Primary | 100 |

| Analogue 2a | -NHCH3 | Secondary | 110 |

| Analogue 2b | -N(CH3)2 | Tertiary | 80 |

| Analogue 2c | -NHCOCH3 | Amide | 40 |

Pharmacophore Mapping and Design Principles for Optimized Activity

Pharmacophore mapping is a computational method used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. researchgate.net For this compound and its analogues, a pharmacophore model would typically be developed based on the SAR data of a series of active compounds.

A hypothetical pharmacophore model for this class of compounds could include the following key features:

A hydrophobic feature: corresponding to the bulky and lipophilic adamantane cage. This group is likely involved in van der Waals or hydrophobic interactions with a nonpolar pocket in the target protein.

A hydrogen bond donor feature: represented by the primary amine at the 1-position of the adamantane core. This group can form critical hydrogen bonds with acceptor groups on the target.

A hydrogen bond acceptor/metal chelating feature: associated with the nitrogen atoms of the tetrazole ring. The tetrazole moiety is a well-known bioisostere of a carboxylic acid and can participate in hydrogen bonding or coordinate with metal ions in the active site of metalloenzymes. nih.govbeilstein-journals.org

Based on this hypothetical pharmacophore, several design principles for optimizing the activity of this compound analogues can be proposed:

Maintaining the Adamantane Core: The rigid adamantane scaffold serves as a crucial anchor, and its hydrophobic character should be preserved or minimally modified.

Optimizing the Amine Group: The basicity and hydrogen bonding capacity of the amine at the 1-position are likely critical. Small alkyl substitutions might be tolerated or even beneficial, but larger, bulky groups or the removal of the basic character could be detrimental.

Positioning of the Tetrazole Moiety: The spatial relationship between the adamantane core and the tetrazole ring is crucial. The introduction of short, conformationally restricted linkers could be explored to fine-tune this distance and orientation for optimal target engagement.

Bioisosteric Replacement: The tetrazole ring itself could be replaced by other bioisosteric groups known to mimic its properties, such as a carboxylic acid, a sulfonamide, or other acidic heterocycles, to potentially improve activity or pharmacokinetic properties.

Further refinement of such a pharmacophore model would rely on the synthesis and biological evaluation of a diverse set of analogues, which would allow for a more precise definition of the steric and electronic requirements for optimal activity.

Future Research Trajectories and Emerging Applications

Design of Next-Generation Adamantane-Tetrazole Chemotypes

The development of next-generation chemotypes based on the 3-(2H-Tetrazol-2-YL)-1-adamantanamine scaffold is a promising area of research. The adamantane (B196018) core provides a rigid, three-dimensional structure that can be precisely functionalized to optimize interactions with biological targets. publish.csiro.au Future design strategies will likely focus on several key areas:

Scaffold Decoration: Systematic modification of the adamantane cage and the tetrazole ring can lead to libraries of new compounds. Introducing various substituents on the adamantane core could enhance binding affinity and selectivity for specific targets. Similarly, modifications to the tetrazole ring, or exploring its linkage to different positions on the adamantane structure, could fine-tune the electronic and steric properties of the molecule.

Bioisosteric Replacement and Conjugation: The adamantane group can serve as a bulky hydrophobic anchor, while the amine and tetrazole groups offer points for conjugation with other pharmacophores. nih.gov This allows for the creation of multi-target ligands or molecules with enhanced target specificity. For instance, conjugating the scaffold to moieties known to interact with specific receptors could lead to novel compounds with tailored pharmacological profiles.

Use of Novel Synthetic Building Blocks: Recent advances in synthetic chemistry, such as the use of diversely protected tetrazole aldehydes as building blocks in multicomponent reactions, offer efficient pathways to complex and novel drug-like molecules. nih.gov Applying these methods to the adamantanamine core could rapidly generate diverse chemical libraries for high-throughput screening.

| Design Strategy | Rationale | Potential Outcome | Relevant Research Focus |

|---|---|---|---|

| Functionalization of Adamantane Core | To enhance lipophilicity, target-specific interactions, and modulate pharmacokinetic properties. researchgate.netpublish.csiro.au | Improved potency, selectivity, and blood-brain barrier permeability. | Introduction of hydroxyl, aryl, or halogen groups. |

| Amine Group Modification | To create prodrugs or attach other functional moieties for targeted delivery or multi-target activity. | Enhanced bioavailability and novel mechanisms of action. | Acylation, alkylation, or conjugation to peptides. |

| Exploration of Tetrazole Isomers | The position of the adamantyl group on the tetrazole ring (e.g., 1H vs. 2H) can influence binding and stability. | Optimized metabolic stability and target engagement. | Regioselective synthesis of different tetrazole isomers. nih.gov |

| Hybrid Molecule Design | Combining the adamantane-tetrazole scaffold with other known pharmacophores. nih.gov | Dual-acting compounds for complex diseases like neurodegeneration or cancer. | Conjugation with enzyme inhibitors or receptor ligands. |

Exploration of Novel Therapeutic Indications

The established biological activities of both adamantane and tetrazole derivatives suggest a broad range of potential therapeutic applications for this compound and its analogs. While adamantanes like Amantadine (B194251) and Memantine are known for their roles in treating viral infections and neurodegenerative diseases, tetrazole-containing drugs are used as antihypertensives, antibacterials, and anticancer agents. tandfonline.comnih.govpublish.csiro.au

Future research should explore the following therapeutic areas:

Neurodegenerative Disorders: Given that Memantine, an adamantane derivative, is an NMDA receptor antagonist used for Alzheimer's disease, novel adamantane-tetrazole compounds could be designed as multifunctional agents that also target other pathways involved in neurodegeneration, such as neuroinflammation or oxidative stress. publish.csiro.aunih.govuwc.ac.za

Oncology: The sigma-2 receptor is overexpressed in many tumor cells and is a target for adamantane-based ligands. nih.gov Designing adamantane-tetrazole derivatives that selectively target this or other cancer-related proteins could lead to new therapeutic strategies.

Infectious Diseases: The antiviral activity of adamantanes is well-documented. nih.gov Research into adamantane-tetrazole compounds has already shown moderate inhibitory activity against influenza A (H1N1) virus. nih.gov This scaffold could be further explored for activity against a wider range of viruses, including drug-resistant strains, as well as for antibacterial and antifungal applications, leveraging the known antimicrobial properties of some tetrazole derivatives. bohrium.comtandfonline.com

Metabolic Diseases: Adamantane derivatives are utilized in antidiabetic medications, and the tetrazole moiety is a common feature in drugs targeting metabolic pathways. publish.csiro.au This suggests that hybrid compounds could be investigated for conditions like type 2 diabetes.

| Therapeutic Area | Potential Target(s) | Rationale based on Parent Scaffolds | Example of Related Drug/Compound |

|---|---|---|---|

| Neurodegenerative Diseases | NMDA Receptors, Sigma Receptors, VGCC publish.csiro.auuwc.ac.za | Adamantane core is a known NMDA receptor antagonist. | Memantine, Amantadine nih.gov |

| Oncology | Sigma-2 Receptors, Tyrosine Kinases nih.gov | Adamantane derivatives can target cancer cells; tetrazoles are in anticancer drugs. tandfonline.com | Letrozole bohrium.com |

| Infectious Diseases (Viral/Bacterial) | Viral Ion Channels (e.g., M2), Bacterial Cell Wall Synthesis nih.gov | Amantadine is an antiviral; tetrazoles are in antibiotics like Ceftezole. bohrium.comtandfonline.com | Amantadine, Cefamandole tandfonline.com |

| Cardiovascular/Metabolic Disease | Angiotensin II Receptors, DPP-IV nih.govnih.gov | Tetrazoles are key in angiotensin receptor blockers. Adamantanes are in DPP-IV inhibitors. | Losartan, Vildagliptin |

Advanced Computational Drug Discovery Methodologies

Computational methods are integral to modern drug discovery and can significantly accelerate the development of adamantane-tetrazole derivatives. In silico techniques can be employed to design, screen, and optimize new compounds before their synthesis, saving time and resources.

Molecular Docking and Dynamics: These methods can predict how adamantane-tetrazole derivatives bind to specific protein targets. nih.gov Molecular docking can screen large virtual libraries to identify promising candidates, while molecular dynamics simulations can provide insights into the stability of the ligand-protein complex over time. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of adamantane-tetrazole analogs with their biological activities. These models can then be used to predict the activity of unsynthesized compounds and guide the design of more potent molecules.

ADME-T Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-T) properties of new chemical entities. nih.govnih.gov This allows for the early identification of candidates with favorable drug-like properties and a lower likelihood of failure in later stages of development.

Integration with Chemical Biology and Systems Pharmacology Approaches

To fully understand the therapeutic potential and mechanism of action of this compound derivatives, integration with chemical biology and systems pharmacology will be crucial.

Chemical Probe Development: The adamantane-tetrazole scaffold can be functionalized with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes. These probes can be used to identify and validate biological targets, visualize the distribution of the compound within cells, and study its engagement with specific proteins in a complex biological system. nih.gov The adamantane moiety itself can be a useful component in probes for surface recognition and supramolecular interactions. mdpi.com

Analysis of Intellectual Property Landscape and Academic Research Opportunities

The intellectual property (IP) landscape for adamantane and tetrazole derivatives is well-established, with numerous patents covering specific compounds, synthetic methods, and therapeutic uses. justia.comgoogle.comgoogle.com However, significant opportunities for new IP and academic research remain, particularly concerning novel hybrid scaffolds like this compound.

Patent Opportunities: New patents could be filed for novel compositions of matter (newly designed derivatives), innovative and efficient synthetic processes, and new medical uses for these compounds in therapeutic areas where they have not been previously described. The unique combination of the adamantane and tetrazole moieties may confer unexpected properties that could be the basis for strong patent claims.

Academic Research: Academic research can play a vital role in exploring the fundamental science of these compounds. Areas ripe for academic investigation include elucidating novel mechanisms of action, identifying new biological targets through unbiased screening, and exploring applications in rare or neglected diseases that may not be the primary focus of the pharmaceutical industry. Furthermore, developing new synthetic methodologies and creating open-access libraries of these compounds can accelerate discovery across the field. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.